molecular formula C11H17N3O B1489387 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 1402667-26-8

5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B1489387
CAS No.: 1402667-26-8
M. Wt: 207.27 g/mol
InChI Key: ZVENUPUSKPFFBG-UHFFFAOYSA-N
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Description

5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic organic compound characterized by its unique structure, which includes a cyclopentyl group, a pyrrolidin-3-yl moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid with pyrrolidin-3-ylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in a suitable solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, such as cancer and neurological disorders.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

  • 5-cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid

Uniqueness: 5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole stands out due to its specific structural features, which confer unique chemical and biological properties compared to similar compounds

Properties

IUPAC Name

5-cyclopentyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-4-8(3-1)11-13-10(14-15-11)9-5-6-12-7-9/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVENUPUSKPFFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)C3CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
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Reactant of Route 5
5-Cyclopentyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Reactant of Route 6
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